3-Amino-5,6-dimethylpyrazine-2-carboxamide
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Overview
Description
3-Amino-5,6-dimethylpyrazine-2-carboxamide: is an organic compound with the molecular formula C(7)H({10})N(_4)O. It is a derivative of pyrazine, characterized by the presence of amino and carboxamide functional groups. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-Amino-5,6-dimethylpyrazine-2-carboxamide typically begins with commercially available pyrazine derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in 3-Amino-5,6-dimethylpyrazine-2-carboxamide can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated pyrazine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-Amino-5,6-dimethylpyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
The compound has potential biological activities, including antimicrobial and anticancer properties. It is studied for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dimethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methylpyrazine-2-carboxamide
- 3-Amino-6-methylpyrazine-2-carboxamide
- 3-Amino-5,6-dichloropyrazine-2-carboxamide
Uniqueness
3-Amino-5,6-dimethylpyrazine-2-carboxamide is unique due to the presence of both methyl groups at the 5 and 6 positions of the pyrazine ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H10N4O |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-amino-5,6-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H10N4O/c1-3-4(2)11-6(8)5(10-3)7(9)12/h1-2H3,(H2,8,11)(H2,9,12) |
InChI Key |
MCSGKEKHSKXIFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)N)N)C |
Origin of Product |
United States |
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